![molecular formula C25H19N7 B12569378 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 433710-17-9](/img/structure/B12569378.png)
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a complex organic compound that belongs to the class of triazole-pyridine derivatives. This compound is characterized by its unique structure, which includes two triazole rings attached to a central pyridine ring, with each triazole ring further substituted with an ethenylphenyl group. The compound’s structure imparts it with distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of Triazole Rings: The triazole rings are synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, typically at room temperature.
Attachment to Pyridine Ring: The synthesized triazole rings are then attached to a 2,6-dibromopyridine through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF).
Substitution with Ethenylphenyl Groups: The final step involves the substitution of the triazole rings with ethenylphenyl groups. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors for the click reaction and the implementation of greener solvents and catalysts to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound’s derivatives are explored for their potential as antimicrobial and anticancer agents. The triazole moiety is known for its bioactivity, making these derivatives promising candidates for drug development.
Medicine: The compound’s ability to form stable complexes with metal ions is utilized in medicinal chemistry for the design of metal-based drugs and diagnostic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine largely depends on its interaction with metal ions and biological targets. The triazole rings and pyridine ring act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules, such as enzymes and DNA, leading to various biochemical effects. The compound’s ability to disrupt metal ion homeostasis in cells is one of the key pathways through which it exerts its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds have similar triazole-pyridine structures but differ in the nature of the substituents on the triazole rings.
2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: This compound features butyl groups instead of ethenylphenyl groups, leading to different chemical and physical properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A simpler analogue with unsubstituted triazole rings, often used as a building block in coordination chemistry.
Uniqueness
The uniqueness of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity to metal ions, and overall stability, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
433710-17-9 |
|---|---|
Formule moléculaire |
C25H19N7 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C25H19N7/c1-3-16-8-5-10-18(14-16)22-27-24(31-29-22)20-12-7-13-21(26-20)25-28-23(30-32-25)19-11-6-9-17(4-2)15-19/h3-15H,1-2H2,(H,27,29,31)(H,28,30,32) |
Clé InChI |
LXKSNLYGXVZSHY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)C2=NNC(=N2)C3=NC(=CC=C3)C4=NC(=NN4)C5=CC=CC(=C5)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


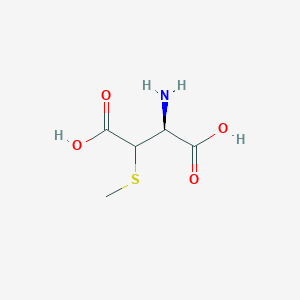
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)

![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)


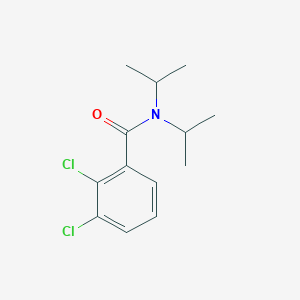
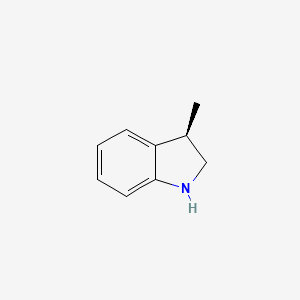

![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

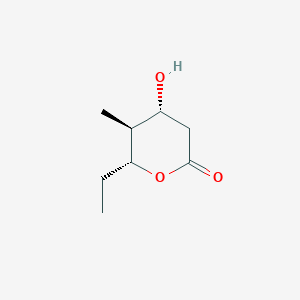
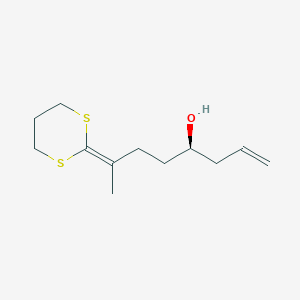
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
